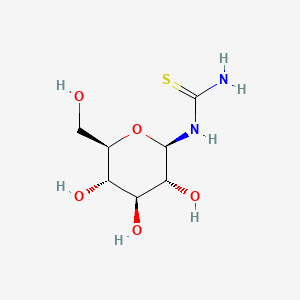

Thiourea, beta-D-glucopyranosyl-

Descripción

Propiedades

Número CAS |

76822-35-0 |

|---|---|

Fórmula molecular |

C7H14N2O5S |

Peso molecular |

238.26 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |

InChI |

InChI=1S/C7H14N2O5S/c8-7(15)9-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2,(H3,8,9,15)/t2-,3-,4+,5-,6-/m1/s1 |

Clave InChI |

NFLXFOWCDDYFIR-VFUOTHLCSA-N |

SMILES |

C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O |

Otros números CAS |

76822-35-0 |

Origen del producto |

United States |

A Technical Guide to the Structure Elucidation of β-D-Glucopyranosyl Thiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, multi-technique approach to the complete structure elucidation of β-D-glucopyranosyl thiourea. Moving beyond a simple listing of methods, this document details the causality behind experimental choices and demonstrates how a synergistic workflow creates a self-validating system for unambiguous characterization.

Introduction: The Significance of Glycosyl Thioureas

Glycosyl thioureas are a fascinating class of compounds, serving as crucial intermediates in the synthesis of various heterocyclic systems and as pharmacophores in their own right.[1] Thiourea derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1] The presence of a carbohydrate moiety, specifically β-D-glucose, can significantly influence the compound's solubility, bioavailability, and interaction with biological targets. Accurate and irrefutable structure determination is therefore the bedrock upon which all further biological and medicinal chemistry studies are built.

The core challenge lies in unequivocally confirming not only the atomic connectivity—linking the glucose unit to the thiourea—but also the stereochemistry, particularly the β-configuration of the anomeric center, which is critical for biological function. This guide outlines an integrated strategy employing vibrational spectroscopy, mass spectrometry, a suite of nuclear magnetic resonance (NMR) experiments, and the gold standard of X-ray crystallography.

Section 1: The Foundational Analysis - Confirming Identity and Functional Groups

The initial characterization phase aims to confirm the molecular weight and the presence of key functional groups predicted by the synthesis.

Mass Spectrometry (MS): Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the first port of call. Its purpose is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C7H14N2O5S). This experimental result serves as a primary check against the expected structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides a rapid and effective way to confirm the presence of the key functional groups within the molecule. The spectrum of β-D-glucopyranosyl thiourea is characterized by several distinct absorption bands.[2][3]

Key Vibrational Modes for β-D-Glucopyranosyl Thiourea:

-

O-H Stretching: A broad band typically in the region of 3200-3500 cm⁻¹, characteristic of the multiple hydroxyl groups on the glucose ring.

-

N-H Stretching: Sharp to medium bands appearing around 3100-3400 cm⁻¹, corresponding to the N-H bonds of the thiourea moiety.[2]

-

C-H Stretching: Bands just below 3000 cm⁻¹ due to the C-H bonds of the pyranose ring.

-

C=S Stretching (Thioamide I Band): The thiocarbonyl group gives rise to characteristic absorptions, though they can be complex. Key bands are often found in the 1005–1090 cm⁻¹ range.[2]

-

C-N Stretching & N-H Bending (Thioamide II/III Bands): These vibrations contribute to the fingerprint region of the spectrum, often coupled, providing further evidence for the thiourea group.

Section 2: Nuclear Magnetic Resonance (NMR) - The Definitive Solution-State Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of molecules in solution.[4][5] For β-D-glucopyranosyl thiourea, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete assignment and validation.

¹H NMR: Mapping the Proton Environment and Anomeric Configuration

The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.

-

The Anomeric Proton (H-1): This is the most diagnostic signal. For a β-anomer in a ⁴C₁ chair conformation, the H-1 proton is in an axial position. It couples to the adjacent axial H-2 proton, resulting in a characteristic doublet with a large coupling constant (J₁,₂ ≈ 8-10 Hz). This large J-value is a hallmark of a trans-diaxial relationship and is a primary piece of evidence for the β-configuration.[5]

-

Pyranose Ring Protons (H-2 to H-6): These protons typically resonate in the crowded region of 3.0-4.5 ppm.[5]

-

Thiourea Protons (NH, NH₂): These signals can be broad and their chemical shift is highly dependent on the solvent and concentration. They often appear between 7.0 and 9.0 ppm in DMSO-d₆.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms.

-

The Thiocarbonyl Carbon (C=S): This is the most downfield signal, typically appearing in the range of δ 175–180 ppm, providing direct evidence of the thiourea group.[2]

-

The Anomeric Carbon (C-1): The chemical shift of C-1 is highly sensitive to the anomeric configuration. For β-glycosides, it is typically found around δ 80-85 ppm.

-

Pyranose Ring Carbons (C-2 to C-6): These carbons resonate in the δ 60-80 ppm range.[4]

2D NMR: Unambiguous Assignment Through Correlation

While 1D NMR provides the pieces, 2D NMR shows how they connect.[6]

-

COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (³JHH) couplings. Starting from the well-resolved anomeric proton (H-1), one can "walk" around the pyranose ring, sequentially assigning H-2, H-3, H-4, H-5, and the H-6 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with its directly attached carbon atom (¹JCH).[7] It allows for the definitive assignment of each carbon in the pyranose ring by linking it to its already-assigned proton from the COSY spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final key to the puzzle, revealing long-range correlations (²JCH and ³JCH) between protons and carbons separated by two or three bonds.[7] For β-D-glucopyranosyl thiourea, the most critical correlation is the one observed from the anomeric proton (H-1) to the thiocarbonyl carbon (C=S). This three-bond correlation provides irrefutable proof of the glycosidic linkage between the sugar and the thiourea moiety.

The combined data from these NMR experiments allow for the complete and unambiguous assignment of every proton and carbon in the molecule, as summarized below.

Table 1: Representative NMR Data for β-D-Glucopyranosyl Thiourea Moiety (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=S | - | ~180 | H-1, NH |

| 1 | ~5.5 (d, J ≈ 9.0 Hz) | ~83 | C=S, C-2, C-3, C-5 |

| 2 | ~3.5 | ~72 | C-1, C-3, C-4 |

| 3 | ~3.2 | ~77 | C-2, C-4, C-5 |

| 4 | ~3.1 | ~70 | C-3, C-5, C-6 |

| 5 | ~3.3 | ~76 | C-1, C-4, C-6 |

| 6a, 6b | ~3.7, ~3.5 | ~61 | C-4, C-5 |

| NH/NH₂ | ~7.5-8.5 (br) | - | C=S |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Section 3: X-ray Crystallography - The Gold Standard for Absolute Structure

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides an unambiguous picture of the molecule in the solid state.[8] It is considered the "gold standard" as it directly visualizes the atomic arrangement, providing precise bond lengths, bond angles, and absolute stereochemistry.[9][10] For β-D-glucopyranosyl thiourea, a successful crystal structure would confirm:

-

The ⁴C₁ chair conformation of the pyranose ring.[11]

-

The equatorial orientation of all substituents on the ring, consistent with the D-glucose configuration.

-

The β-configuration at the anomeric center (C-1).

-

The precise connectivity and geometry of the thiourea group attached to C-1.

Section 4: An Integrated and Self-Validating Workflow

The strength of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle that is confirmed and reinforced by the others.

Caption: Integrated workflow for the structure elucidation of β-D-glucopyranosyl thiourea.

Section 5: Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).[12]

-

¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover all signals (typically 0-13 ppm).

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.[13]

-

2D COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

-

2D HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the spectral width in the ¹³C dimension to cover the expected range (e.g., 50-190 ppm).[14]

-

2D HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for an average JCH of 7-8 Hz to observe both two- and three-bond correlations.[15]

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.[16]

High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the solution into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals by slow evaporation of the solvent from a saturated solution of the compound.[9]

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the data and solve the structure using appropriate crystallographic software. The final refined structure provides the definitive atomic coordinates.

References

-

NMR Analysis of Carbohydrate-Binding Interactions in Solution: An Approach Using Analysis of Saturation Transfer Difference NMR Spectroscopy. Springer Nature Experiments. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry, 13(1), 85-98. Available from: [Link]

-

Formation and structure elucidation of N-(2,3,4-tri-O-acetyl-beta-D-glucopyranosyl)-N'-acetylthiourea. PubMed. Available from: [Link]

-

Striegel, L., et al. (2015). NMR of carbohydrates. Nuclear Magnetic Resonance, 44, 216-251. Available from: [Link]

-

Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available from: [Link]

-

Duus, J. Ø., et al. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews, 100(12), 4589-4614. Available from: [Link]

-

Synthesis and fundamental HSQC NMR data of monolignol β-glycosides, dihydromonolignol β-glycosides and p-hydroxybenzaldehyde derivative β-glycosides for the analysis of phenyl glycoside type lignin-carbohydrate complexes (LCCs). ResearchGate. Available from: [Link]

-

1-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-thioureidothiourea monohydrate. ResearchGate. Available from: [Link]

-

Reynolds, W. F., et al. (2013). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. Magnetic Resonance in Chemistry, 51(8), 447-453. Available from: [Link]

-

HSQC and HMBC. Columbia University NMR Core Facility. Available from: [Link]

-

Striegel, L., et al. (2014). NMR of carbohydrates. Nuclear Magnetic Resonance, 43, 201-234. Available from: [Link]

-

Kirui, A., et al. (2023). Charting the solid-state NMR signals of polysaccharides: A database-driven roadmap. Journal of the American Chemical Society, 145(36), 19659-19668. Available from: [Link]

-

Saeed, S., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(50), 46835-46848. Available from: [Link]

-

Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4543. Available from: [Link]

-

Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(3), 173-178. Available from: [Link]

-

FT-IR spectra. ResearchGate. Available from: [Link]

-

Thiourea. NIST WebBook. Available from: [Link]

-

Using NMR for Glycomics and Sugar Analysis. Creative Biostructure. Available from: [Link]

-

Investigation of Carbohydrates and Their Derivatives as Crystallization Modifiers. IntechOpen. Available from: [Link]

-

Brinson, R. G., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2706. Available from: [Link]

-

cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available from: [Link]

-

Gateau-Olesker, A., et al. (1974). Synthesis and X-ray crystallographic studies of dithiepan derivatives of carbohydrates. Journal of the Chemical Society, Chemical Communications, (19), 811. Available from: [Link]

-

Jirman, J., & Kolonicny, A. (1990). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Magnetic Resonance in Chemistry, 28(5), 405-408. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2022). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry, 13(1), 85-98. Available from: [Link]

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. ARPI - UNIPI. Available from: [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Approaches. DergiPark. Available from: [Link]

-

Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Pharmaceutical Sciences VII (pp. 1-26). Available from: [Link]

-

Limban, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7595-7609. Available from: [Link]

-

2-O-beta-D-Glucopyranosyl-D-glucopyranose. PubChem. Available from: [Link]

-

De Nisco, M., et al. (2011). Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential. Carbohydrate Research, 346(15), 2410-2417. Available from: [Link]

-

Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. MDPI. Available from: [Link]

-

Synthesis of β-D-Fructopyranosyl-(2→6)-D-glucopyranose from D-Glucose and D-Fructose by a Thermal Treatment. J-GLOBAL. Available from: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. Investigation of Carbohydrates and Their Derivatives as Crystallization Modifiers | IntechOpen [intechopen.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scispace.com [scispace.com]

- 14. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals [mdpi.com]

- 15. arpi.unipi.it [arpi.unipi.it]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In-Vitro Antibacterial Activity of Glycosylated Thiourea Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for antimicrobial drug development.[1] Thiourea derivatives have emerged as a versatile and promising class of compounds, demonstrating a wide spectrum of biological activities.[2][3] This guide focuses on a specific, highly promising subclass: glycosylated thiourea derivatives. The strategic addition of carbohydrate moieties—glycosylation—can significantly alter the physicochemical properties of a parent drug, often improving solubility, bioavailability, and target recognition.[4]

This document provides a comprehensive technical overview for researchers engaged in the discovery and evaluation of these compounds. It moves beyond a simple recitation of protocols to offer insights into the causal relationships behind experimental design, from synthesis and characterization to the elucidation of antibacterial mechanisms and structure-activity relationships (SAR). We present detailed, self-validating protocols for essential in-vitro screening assays, including agar diffusion and broth microdilution, and provide frameworks for data interpretation. The aim is to equip drug development professionals with the foundational knowledge and practical methodologies required to advance the field of glycosylated thiourea antibacterials.

The Scientific Imperative for Novel Antibacterial Scaffolds

The Thiourea Core: A Privileged Structure in Medicinal Chemistry

Thiourea and its derivatives represent a class of organosulfur compounds that have garnered significant attention for their structural versatility and broad biological potential.[2][5] The thiourea scaffold (S=C(NR₂)₂) is particularly noteworthy for its ability to engage in multiple non-covalent interactions, including hydrogen bonding and coordination with metal ions, due to the presence of both nitrogen and sulfur donor atoms.[6] This inherent chemical reactivity allows thiourea derivatives to interact with a wide array of biological targets, leading to their investigation as anticancer, antiviral, and, most pertinently, antibacterial agents.[3][6][7]

Glycosylation: A Strategic Enhancement for Drug Discovery

Glycosylation, the enzymatic or chemical process of attaching a carbohydrate moiety to another molecule, is a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4] The introduction of a sugar scaffold can:

-

Improve Bioavailability: Enhancing water solubility and potentially facilitating transport across biological membranes.[4][6]

-

Alter Target Specificity: The carbohydrate portion can interact with specific receptors or transporters on the bacterial cell surface, potentially leading to more targeted activity.

-

Modulate Physicochemical Properties: Affecting stability, solubility, and molecular recognition.[4]

The conjugation of a thiourea core with a carbohydrate moiety, therefore, presents a synergistic approach to developing new antibacterial agents with potentially improved efficacy and novel mechanisms of action.[8][9]

Synthesis and Characterization

General Synthetic Pathway

The synthesis of glycosylated thiourea derivatives typically involves the reaction of a suitably protected glycosyl isothiocyanate with an appropriate amine. A common route utilizes peracetylated glucopyranosyl isothiocyanate, which can be readily synthesized, reacting with various substituted aromatic or aliphatic amines.[2] The final deprotection step removes the acetyl groups to yield the target glycosylated thiourea derivative.

Caption: General workflow for the synthesis of glycosylated thiourea derivatives.

Characterization

The structural integrity of newly synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the C=S (thiocarbonyl) and N-H stretches characteristic of the thiourea moiety.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure, confirming the connectivity of the sugar and thiourea components and the position of substituents.[4][10]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming its elemental composition.[10]

Unraveling the Mechanism of Antibacterial Action

Proposed Molecular Targets

While the precise mechanism can vary between derivatives, research suggests that thiourea compounds exert their antibacterial effects by interfering with critical bacterial processes. Molecular docking and enzymatic studies have identified several potential targets:

-

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of quinolone antibiotics. Thiourea derivatives have been shown to bind to the active sites of these enzymes, inhibiting their function.[6][11][12]

-

Enoyl-ACP Reductase (InhA): A key enzyme in the fatty acid synthesis pathway of bacteria like Mycobacterium tuberculosis.[6]

-

Cell Wall/Membrane Integrity: Some lipophilic thiourea derivatives are proposed to disrupt the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[7][11] One study demonstrated that a thiourea derivative, TD4, disrupted the integrity of the MRSA cell wall.[7]

Caption: Proposed mechanisms of antibacterial action for thiourea derivatives.

Structure-Activity Relationships (SAR)

Understanding how specific structural modifications influence antibacterial potency is crucial for rational drug design. SAR studies on thiourea derivatives have revealed several key trends:

-

Aromatic Substituents: The nature and position of substituents on any aromatic rings are critical. Electron-withdrawing groups (e.g., halogens, -NO₂, -CF₃) often enhance antibacterial activity.[6][8][11] The presence of a trifluoromethyl moiety (-CF3) has been specifically noted for enhancing the antibacterial properties of carbohydrate-derived thioureas.[8]

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is essential. Increased lipophilicity can improve membrane penetration, but excessive hydrophobicity may reduce solubility and bioavailability.[11]

-

The Thiourea Linker: The N,N'-disubstitution pattern on the thiourea core significantly impacts activity. The flexibility and hydrogen bonding capacity of this linker are vital for target interaction.[6]

Core Protocols for In-Vitro Antibacterial Screening

A hierarchical approach is recommended for screening, starting with a broad qualitative assay and progressing to more precise quantitative methods for promising candidates.

Caption: Hierarchical workflow for in-vitro antibacterial screening.

Experimental Design Considerations

-

Bacterial Strains: It is imperative to test compounds against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.[2][4] This is because the structural differences in their cell walls can dramatically affect compound efficacy.[7]

-

Controls (Self-Validation):

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin) to confirm the susceptibility of the bacteria and the validity of the assay.[2]

-

Negative Control: The solvent used to dissolve the compounds (e.g., DMSO) to ensure it has no inherent antibacterial activity at the concentration used.

-

Growth Control: Bacteria with no compound added, to confirm normal growth.

-

Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a rapid, visual assessment of antibacterial activity.[13][14]

-

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[13][14]

-

Methodology:

-

Prepare Inoculum: Grow the target bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculate Plate: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate.

-

Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

-

Add Compound: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration) onto a disk. Also prepare positive and negative control disks.

-

Incubate: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater activity.

-

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard quantitative method to determine the potency of an antibacterial agent.[13]

-

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized amount of bacteria is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[13]

-

Methodology:

-

Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in sterile Mueller-Hinton Broth (MHB). For example, starting at 256 µg/mL and diluting down to 0.5 µg/mL.

-

Prepare Controls: Dedicate wells for a positive control (antibiotic), a negative control (solvent), and a growth control (broth + bacteria only).

-

Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension (0.5 McFarland) so that each well will receive a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculate Plate: Add the bacterial inoculum to all wells except for a sterility control (broth only).

-

Incubate: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration well where no turbidity (cloudiness) is observed by the naked eye. This can be confirmed by reading the absorbance at 600 nm with a microplate reader.

-

Data Analysis and Interpretation

Summarizing Quantitative Data

The results from MIC assays should be tabulated for clear comparison across multiple compounds and bacterial strains. This allows for the direct assessment of potency and spectrum of activity.

Table 1: Example MIC Data for Glycosylated Thiourea Derivatives (µg/mL)

| Compound ID | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |

| GTD-1 | 8 | 4 | 64 | >128 |

| GTD-2 | 4 | 2 | 32 | 128 |

| GTD-3 | >128 | >128 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 |

Data are hypothetical and for illustrative purposes only.

Interpreting the Data

-

Potency: GTD-2 is more potent than GTD-1 against all tested strains.

-

Spectrum of Activity: Both GTD-1 and GTD-2 show significantly better activity against Gram-positive bacteria than Gram-negative bacteria, suggesting a potential mechanism targeting the Gram-positive cell wall or an inability to penetrate the Gram-negative outer membrane.

-

Inactive Compounds: GTD-3 is inactive at the tested concentrations.

-

Benchmark: Both compounds are less potent than the control antibiotic, Ciprofloxacin, which is expected for early-stage lead compounds.

Future Directions

The identification of a potent hit compound from in-vitro screening is the first step in a long development pipeline.

-

Computational Screening: Machine learning and molecular docking can be used to screen large virtual libraries of compounds, prioritizing those with the highest probability of activity for synthesis and testing.[15][16]

-

Cytotoxicity Assays: It is crucial to assess the toxicity of promising compounds against mammalian cell lines to ensure they are selective for bacterial cells.[13][17]

-

Mechanism of Action Studies: For lead compounds, further experiments are needed to confirm the molecular target and mechanism of action. This can involve enzymatic assays, resistance studies, and transcriptomics.

-

In-Vivo Efficacy: Compounds with good in-vitro potency and low cytotoxicity must ultimately be tested in animal models of infection to evaluate their real-world therapeutic potential.

Conclusion

Glycosylated thiourea derivatives represent a fertile ground for the discovery of next-generation antibacterial agents. Their synthetic tractability, coupled with the strategic advantages conferred by the carbohydrate moiety, makes them an attractive scaffold for overcoming the challenge of antimicrobial resistance. By employing a systematic and rigorous screening cascade, grounded in sound experimental design and a deep understanding of structure-activity relationships, researchers can effectively identify and optimize lead candidates. This guide provides the fundamental framework and practical protocols to empower scientists in this critical endeavor.

References

- Synthesis, characterization and screening of novel glycoside derivatives of thiourea for antimicrobial activity - Wasabi. (n.d.).

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. (n.d.).

- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.).

- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC. (n.d.).

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10).

- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity - Letters in Applied NanoBioScience. (2025, September 4).

- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC. (2023, April 4).

- New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025, May 7).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).

- Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC. (n.d.).

- Establishing a parallel compound screening method and identifying novel antimicrobial compounds targeting Staphylococcus aureus dihydrofolate reductase - Journal of Applied Pharmaceutical Science. (2022, August 8).

- Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (2024, May 31).

- Screening of novel carbohydrate-derived thioureas for antibacterial activity. (2024, August 5).

- Screening of novel carbohydrate-derived thioureas for antibacterial activity - Journal of Applied Pharmaceutical Science. (2024, August 5).

- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - RSC Publishing. (n.d.).

- Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2016, May 10).

- Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed. (2017, May 15).

- Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals - bioRxiv. (2023, June 26).

- (Open Access) Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis (2023) - SciSpace. (n.d.).

- Synthesis, Characterization and in-vitro antibacterial activity of ureas and thioureas derivatives. - Jetir.Org. (n.d.).

- Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education. (2024, April 1).

Sources

- 1. jetir.org [jetir.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. s3.ap-southeast-1.wasabisys.com [s3.ap-southeast-1.wasabisys.com]

- 5. youtube.com [youtube.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mjpms.in [mjpms.in]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals | bioRxiv [biorxiv.org]

Anticancer potential of novel thiourea-d-glucose conjugates

An In-Depth Technical Guide to the Anticancer Potential of Novel Thiourea-D-Glucose Conjugates

Executive Summary: The Glycoconjugation Strategy

The fundamental challenge in modern oncology is the lack of target selectivity in small-molecule chemotherapeutics, which often results in narrow therapeutic indices and severe systemic toxicity. To overcome this, rational drug design has increasingly turned to the Warburg effect—the observation that solid tumors exhibit an insatiable demand for glucose, upregulating glucose transporters (such as GLUT1) to fuel rapid proliferation.

By conjugating a cytotoxic pharmacophore to a D-glucose scaffold via a highly stable thiourea linker, researchers can effectively "Trojan-horse" therapeutic agents into the tumor microenvironment. This whitepaper details the mechanistic rationale, stereoselective synthesis, and in vitro validation of novel thiourea-D-glucose conjugates, providing a comprehensive framework for drug development professionals.

Mechanistic Rationale & Structural Design

The architectural design of thiourea-D-glucose conjugates relies on three critical pillars:

1. The D-Glucose Scaffold (Targeting): The attachment of a D-glucose moiety exploits the overexpression of GLUTs on the surface of solid tumor cells. This active transport mechanism ensures high intracellular accumulation of the drug in malignant tissues while sparing normal cells[1].

2. The Thiourea Linker (Binding & Stability): Thiourea is not merely a passive structural bridge. It acts as a robust hydrogen bond donor and acceptor, actively participating in target engagement. This enhances the binding affinity of the conjugate to intracellular targets, such as kinases or DNA topoisomerases, while improving the overall aqueous solubility of the lipophilic pharmacophore[2].

3. Stereochemical Control (The Causality of Efficacy): A historical flaw in glycoconjugate drug design is the formation of α/β anomeric mixtures in dynamic equilibrium. Enantiomeric mixtures severely confound biological activity, pharmacokinetic profiling, and regulatory approval[1]. To engineer a self-validating, stereopure system, modern synthesis protocols utilize the neighboring group participation of the 2-acetyl group. This locks the anomeric carbon into a five-membered glycosyl oxocarbenium ion intermediate, ensuring the exclusive formation of the β -D-glucopyranosyl configuration[1],[3].

Caption: Workflow of stereoselective synthesis of β-D-glucose thiourea conjugates via anomeric locking.

Pharmacophore Integration & Efficacy Profiling

Recent advancements have successfully integrated various cytotoxic pharmacophores with the thiourea-D-glucose scaffold, yielding distinct classes of anticancer agents:

-

Organoarsenical Conjugates: Organic arsenic compounds are potent inducers of reactive oxygen species (ROS) and apoptosis but suffer from poor selectivity. Conjugating 1,3,2-dithiarsinane to D-glucose via a thiourea linker drastically improves the therapeutic index. For example, Compound 2 (a β -D-glucopyranosyl thiourea arsenic conjugate) demonstrated high selectivity for HCT-116 colon cancer cells over normal embryonic kidney cells[1],[3].

-

4-Arylthiazole Hybridization: Hybridization with thiazole rings yields compounds with broad-spectrum antiproliferative and antimicrobial activity. These conjugates have shown moderate to high efficacy against A549, HeLa, MCF-7, and HCT116 cell lines by disrupting intracellular enzymatic pathways[4],[5].

-

1,3,4-Thiadiazoline Hybrids: The incorporation of sugar components elicits significant anticancer activity from 1,3,4-thiadiazoles, targeting human liver cancer (HepG2) and breast adenocarcinoma (MCF-7)[6].

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity and selectivity indices of key thiourea-D-glucose conjugates, highlighting the critical advantage of the glycoconjugation strategy.

| Compound Type | Cell Line (Origin) | IC50 ( μ M) | Selectivity Index (vs Normal 293T) | Reference |

| Arsenic-Thiourea-D-Glucose (Cmpd 2) | HCT-116 (Colon) | 0.82 ± 0.06 | 1.68 | Fu et al., 2024[1] |

| Arsenic-Thiourea-D-Glucose (Cmpd 2) | HepG2 (Liver) | 2.81 ± 0.15 | 0.49 | Fu et al., 2024[1] |

| Arsenic-Thiourea-D-Glucose (Cmpd 2) | HeLa (Cervical) | 11.05 ± 0.82 | 0.12 | Fu et al., 2024[1] |

| Thiazole-Thiourea-D-Glucose (Cmpd 4h) | MCF-7 (Breast) | Moderate | N/A | Thanh et al., 2023[4] |

| Thiazole-Thiourea-D-Glucose (Cmpd 4h) | A549 (Lung) | Moderate | N/A | Thanh et al., 2023[4] |

Note: Selectivity Index is calculated as the ratio of IC50 in normal cells (293T) to IC50 in cancer cells. A value >1 indicates preferential toxicity toward malignant cells.

Caption: Mechanistic pathway: GLUT-mediated entry, target enzyme engagement, ROS generation, and apoptosis.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies represent self-validating systems. Every step is designed with built-in causality to prevent structural degradation or data artifacts.

Protocol A: Stereoselective Synthesis of β -D-Glucopyranosyl Isothiocyanate

Causality: Moisture must be strictly excluded to prevent the premature hydrolysis of the highly reactive oxocarbenium intermediate, which would result in anomeric scrambling.

-

Preparation: Dissolve 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide (1.0 eq) in anhydrous acetone under an inert argon atmosphere.

-

Activation: Add potassium thiocyanate (KSCN, 1.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB) to facilitate phase transfer.

-

Reflux & Locking: Heat the mixture to reflux for 4 hours. The 2-acetyl group will participate in stabilizing the anomeric center, forming the five-membered glycosyl oxocarbenium ion, which dictates the exclusive attack of the thiocyanate ion from the β -face[3].

-

Purification: Filter the precipitated KBr salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (Hexane/EtOAc) to isolate the pure β -isothiocyanate. Validate stereopurity via 1 H NMR (looking for the characteristic large coupling constant J1,2≈9.0 Hz indicative of trans-diaxial protons).

Protocol B: Microwave-Assisted Conjugation

Causality: Microwave irradiation ensures rapid, uniform heating, pushing the nucleophilic addition to completion before the isothiocyanate can degrade or polymerize[2].

-

Reaction Setup: Combine the β -D-glucopyranosyl isothiocyanate (1.0 eq) with the target amine-bearing pharmacophore (e.g., 2-amino-4-arylthiazole or 4-(1,3,2-dithiarsinan-2-yl)aniline) (1.1 eq) in a microwave-safe vial containing anhydrous acetonitrile.

-

Irradiation: Subject the vial to microwave irradiation at 80°C for 10–15 minutes.

-

Isolation: Cool to room temperature, precipitate the product using ice-cold water, filter, and recrystallize from ethanol to yield the final thiourea-D-glucose conjugate.

Protocol C: In Vitro Cytotoxicity & Selectivity Validation (MTT Assay)

Causality: Testing against a normal cell line (293T) in parallel with tumor lines (HCT-116, HepG2) is mathematically required to establish a valid selectivity index, proving the "Trojan-horse" hypothesis[3].

-

Cell Seeding: Seed HCT-116, HepG2, and 293T cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO 2 .

-

Dosing: Treat cells with varying concentrations of the synthesized conjugates (0.1 to 100 μ M) dissolved in DMSO (final DMSO concentration <0.1% to avoid solvent toxicity).

-

Incubation & Readout: Incubate for 48 hours. Add 20 μ L of MTT solution (5 mg/mL) to each well, incubate for 4 hours, dissolve the formazan crystals in 150 μ L DMSO, and measure absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate IC50 values using non-linear regression analysis and derive the Selectivity Index (SI = IC50 293T / IC50 Tumor ).

References

-

Boqiao Fu, Wenxuan Liu, Yufeng Wang, Guorui Li, Yingsha Wang, Xinyuan Huang, Hongan Shi, Caiqin Qin. "Design and Synthesis of Thiourea-Conjugating Organic Arsenic D-Glucose with Anticancer Activities." Molecules, MDPI, 2024. URL: [Link]

-

Nguyen Dinh Thanh, Pham Hong Lan, Do Son Hai, Hoang Huu Anh, Nguyen Thi Kim Giang, Hoang Thi Kim Van, Vu Ngoc Toan, Nguyen Minh Tri, Duong Ngoc Toan. "Thiourea derivatives containing 4-arylthiazoles and D-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations." RSC Medicinal Chemistry, RSC Publishing, 2023. URL: [Link]

-

Vu Ngoc Toan, Nguyen Dinh Thanh, Nguyen Minh Tri. "1,3,4-Thiadiazoline−coumarin hybrid compounds containing D-glucose/D-galactose moieties: Synthesis and evaluation of their antiproliferative activity." Arabian Journal of Chemistry, ScienceDirect, 2020. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Thiourea-Conjugating Organic Arsenic D-Glucose with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Thiadiazoline−coumarin hybrid compounds containing D-glucose/D-galactose moieties: Synthesis and evaluation of their antiproliferative activity - Arabian Journal of Chemistry [arabjchem.org]

Advanced Antidiabetic Modalities: Mechanistic and Synthetic Insights into Glucopyranosyl Thiourea Derivatives

Executive Summary

The management of Type 2 Diabetes Mellitus (T2DM) necessitates the continuous development of novel therapeutic agents that can effectively modulate postprandial hyperglycemia with minimal gastrointestinal side effects. Glucopyranosyl thiourea compounds and their highly functionalized derivatives (such as thiazol-2(3H)-imines) have recently emerged as potent, competitive inhibitors of α -glucosidase[1]. This technical whitepaper provides an in-depth analysis of the synthetic pathways, mechanistic pharmacology, and experimental validation protocols required to evaluate these carbohydrate-based pharmacophores.

Pathophysiological Rationale & Mechanism of Action

The primary therapeutic vector for glucopyranosyl thiourea derivatives is the inhibition of α -glucosidase, an essential brush-border enzyme in the small intestine. Under normal physiological conditions, α -glucosidase hydrolyzes terminal non-reducing (1→4) -linked α -D-glucose residues from complex carbohydrates, releasing free glucose into the bloodstream[1].

Glucopyranosyl thioureas act as structural mimetics of natural oligosaccharides. The sugar moiety (glucopyranosyl) ensures high-affinity recognition by the enzyme's active site, while the thiourea core—often cyclized into a thiazoline or thiazol-imine ring—acts as a robust hydrogen-bond donor/acceptor[2]. This dual-action structural profile allows the compound to competitively occupy the active site, preventing carbohydrate cleavage and thereby blunting the postprandial glucose spike. Computational docking studies have revealed that these derivatives achieve significantly lower binding energies than traditional inhibitors like acarbose, driven by extensive intermolecular interactions with active site residues[2].

Fig 1: Mechanism of α-glucosidase inhibition by glucopyranosyl thiourea derivatives.

Synthetic Methodologies

The synthesis of glucopyranosyl thioureas and their subsequent cyclization into highly active derivatives requires precise control over stereochemistry and reaction conditions.

Direct Thionization

A fundamental approach involves the thionization of glycosyl ureas. By treating carbamide sugars with Lawesson's reagent in anhydrous solvents, the oxygen atom of the urea core is efficiently replaced by sulfur, yielding the corresponding thiourea[3]. This method is highly selective and preserves the β -configuration of the glycosidic bond.

Microwave-Assisted Isothiocyanate Coupling

To bypass the limitations of prolonged thermal heating, microwave-assisted synthesis has been adopted. Reacting N -(2,3,4,6-tetra- O -acetyl- β -D-glucopyranosyl) isothiocyanates with various amines under microwave irradiation yields the target thioureas rapidly and with high purity[4]. The uniform dielectric heating minimizes the thermal degradation of the sensitive acetyl protecting groups.

Cyclization to Thiazol-2(3H)-imines

The most potent antidiabetic derivatives are often cyclized. A highly efficient, eco-friendly approach involves the cyclization of 1-benzoyl-3-(2,3,4,6-tetra- O -pivaloyl- β -D-glucopyranosyl)thiourea with α -halo carbonyl compounds. Utilizing [hydroxy(tosyloxy)iodo]benzene (HTIB) and triethylamine as a catalyst avoids the use of lachrymatory and toxic bromine, driving the equilibrium toward the cyclized thiazol-2(3H)-imine product with excellent yields[2].

Quantitative Efficacy & Data Presentation

The antidiabetic potential of these compounds is quantified via their half-maximal inhibitory concentration (IC 50 ) against α -glucosidase and their thermodynamic binding affinities. Table 1 summarizes the critical pharmacological metrics of a highly active fluorinated thiazol-2(3H)-imine derivative (Compound 6d) compared to clinical and experimental standards.

Table 1: Comparative α -Glucosidase Inhibition Profiles

| Compound | Structural Core | α -Glucosidase IC 50 ( μ M) | Binding Energy (kcal/mol) | Reference |

| Compound 6d | Fluorinated Thiazol-2(3H)-imine Glycoconjugate | 1.47 ± 0.05 | -11.1 | [2] |

| Acarbose | Oligosaccharide (Clinical Standard) | ~7.90 | -7.9 | [2] |

| Compound 12 | Benzyl (3,4,5-trimethoxyphenyl)carbamate | 49.85 ± 0.10 | N/A | [3] |

Causality Note: The superior efficacy of Compound 6d (IC 50 = 1.47 μ M) is directly attributed to the highly fluorinated fragments on the thiazoline ring, which drastically increase lipophilicity and facilitate deeper penetration into the hydrophobic pockets of the enzyme's active site[2].

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the variables under investigation.

Protocol A: Microwave-Assisted Synthesis of Glucopyranosyl Thioureas

Rationale: Microwave irradiation is utilized to accelerate the nucleophilic addition of amines to glycosyl isothiocyanates, preventing the anomerization that often occurs during prolonged conventional heating[4].

-

Preparation: Dissolve 1.0 equivalent of 2,3,4,6-tetra- O -acetyl- β -D-glucopyranosyl isothiocyanate in 5 mL of anhydrous ethanol in a microwave-safe quartz vessel.

-

Reagent Addition: Add 1.1 equivalents of the selected primary/secondary amine.

-

Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes.

-

Validation (Reaction Monitoring): Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase. The disappearance of the isothiocyanate spot validates reaction completion.

-

Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude product via silica gel column chromatography to isolate the pure thiourea derivative.

Protocol B: In Vitro α -Glucosidase Inhibition Assay

Rationale: This colorimetric assay relies on the enzymatic cleavage of p -nitrophenyl- α -D-glucopyranoside (pNPG) into p -nitrophenol. By measuring absorbance at 405 nm, the assay provides a direct, quantifiable read-out of enzyme activity.

-

Enzyme Preparation: Dissolve Saccharomyces cerevisiae α -glucosidase in 0.1 M phosphate buffer (pH 6.8) to achieve a concentration of 0.5 U/mL.

-

Inhibitor Preparation: Dissolve the synthesized glucopyranosyl thiourea in DMSO. Critical Step: Ensure the final concentration of DMSO in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

-

Pre-Incubation: In a 96-well microplate, combine 10 μ L of the enzyme solution, 20 μ L of the inhibitor solution, and 70 μ L of phosphate buffer. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to reach a thermodynamic binding equilibrium with the enzyme prior to substrate introduction.

-

Reaction Initiation: Add 20 μ L of 5 mM pNPG substrate to each well. Incubate at 37°C for exactly 20 minutes.

-

Termination: Quench the reaction by adding 50 μ L of 0.2 M Na 2 CO 3 . The alkaline environment halts enzymatic activity and maximizes the molar absorptivity of the p -nitrophenolate ion.

-

Data Acquisition & Validation: Read the absorbance at 405 nm.

-

Self-Validation: You must include a Vehicle Control (DMSO only, representing 0% inhibition) and an Enzyme-Free Blank (buffer replacing enzyme, representing 100% inhibition). The IC 50 is calculated using non-linear regression analysis normalized against these internal baselines.

-

Fig 2: High-throughput synthesis and validation workflow for α-glucosidase inhibitors.

Conclusion

Glucopyranosyl thiourea compounds represent a highly tunable and potent class of antidiabetic agents. By leveraging the carbohydrate moiety for active-site targeting and the thiourea/thiazol-imine core for robust enzyme inhibition, researchers can develop therapeutics that significantly outperform current clinical standards like acarbose. Future drug development pipelines should focus on optimizing the lipophilicity of these compounds (e.g., via fluorination) and validating their pharmacokinetic profiles in vivo.

References

-

An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives Source: ResearchGate URL:[Link]

-

Thionization Method of Glycosyl Urea and Carbamide Sugars Source: ResearchGate URL:[Link]

-

Synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N '-(4 ',6 '-diarylpyrimidin-2 '-yl)thioureas Source: ResearchGate URL:[Link]

-

Simple and Efficient Synthesis of O-Unprotected Glycosyl Thiourea and Isourea Derivatives from Glycosylamines Source: ResearchGate URL:[Link]

Sources

"beta-D-glucopyranosyl thiourea" as an enzyme inhibitor

Rational Design of β -D-Glucopyranosyl Thiourea Derivatives as Enzyme Inhibitors

A Technical Guide on Glycogen Phosphorylase and Glycosidase Modulation for Type 2 Diabetes Mellitus

Executive Summary

The management of Type 2 Diabetes Mellitus (T2DM) requires multifaceted pharmacological interventions to regulate hepatic glucose production and intestinal carbohydrate absorption. Among emerging glycomimetics, β -D-glucopyranosyl thiourea and its derivatives have demonstrated profound potential as dual-target enzyme inhibitors[1]. By mimicking the natural pyranose transition states, these compounds act as highly competitive or allosteric inhibitors of Glycogen Phosphorylase (GP) and α -Glucosidase [1][2]. This whitepaper dissects the causal mechanisms, structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate these compounds in preclinical drug development.

Mechanistic Causality: The Pharmacophore Logic

To design an effective enzyme inhibitor, the molecule must exploit the target enzyme's active site architecture. The efficacy of β -D-glucopyranosyl thiourea is rooted in two distinct structural features:

-

The Glycomimetic Core ( β -D-Glucopyranosyl moiety): Enzymes like GPb (which catalyzes the rate-limiting step of glycogenolysis) naturally bind to α -D-glucose-1-phosphate. The β -D-glucopyranosyl ring acts as a structural analog that fits precisely into the catalytic or allosteric activator sites of GP[3]. Because it is a β -anomer, it resists enzymatic cleavage, trapping the enzyme in an inactive complex.

-

The Thiourea Linker (Dual Hydrogen-Bonding): The thiourea group ( −NH−CS−NH− ) is not merely a structural bridge; it is a dynamic participant in transition-state stabilization. The mechanism by which this compound operates relies heavily on its dual hydrogen-bonding capacity[4]. The two N-H protons act as potent hydrogen-bond donors, interacting with critical aspartate or glutamate residues in the enzyme's active site, while the sulfur atom can engage in chalcogen bonding or act as a soft Lewis base[4].

By inhibiting GP, the compound halts the conversion of hepatic glycogen into glucose-1-phosphate, directly suppressing blood glucose elevation.

Visualizing the Pharmacological Intervention

Diagram 1: Metabolic cascade of glycogenolysis and the inhibitory intervention by β-D-Glucopyranosyl Thiourea.

Structure-Activity Relationships (SAR) & Kinetic Profiling

Extensive kinetic evaluations have demonstrated that modifying the aglycone moiety attached to the thiourea linker significantly alters the binding affinity ( Ki ) and half-maximal inhibitory concentration ( IC50 ). For instance, coupling the thiourea to aromatic aldehydes or pyrimidines enhances lipophilicity, improving cellular permeability while maintaining competitive inhibition against GPb[5][6].

Table 1: Kinetic Evaluation of β -D-Glucopyranosyl Thiourea Derivatives

| Derivative Class | Target Enzyme | Inhibition Type | IC50 / Ki Range | Causality of Efficacy |

| Aromatic Aldehyde 4-( β -D-glucopyranosyl)thiosemicarbazones | Glycogen Phosphorylase b (GPb) | Competitive | IC50 : 5.7 – 524.3 μ M[5] | The aromatic ring engages in π−π stacking with aromatic residues in the GPb catalytic site, anchoring the glycomimetic core[5]. |

| Fluorinated 2-imino-1,3-thiazolines (Thiourea-derived) | α -Glucosidase | Competitive | IC50 : ~1.47 μ M[2] | Fluorine substitution increases metabolic stability and enhances dipole-dipole interactions within the glucosidase active site[2]. |

| N-( β -D-glucopyranosyl)-N'-diarylpyrimidin-2'-yl thioureas | Microbial Enzymes / GPb | Mixed | High Potency | The bulky diarylpyrimidine group forces the thiourea into a rigid conformation, locking the transition state[6]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these inhibitors must follow self-validating systems. Below are the standard operating procedures utilized by senior application scientists.

Protocol A: Microwave-Assisted Synthesis of β -D-Glucopyranosyl Thioureas

Rationale: Conventional refluxing of per-O-acetylated glucopyranosyl isothiocyanates with amines takes hours and often yields unwanted side products. Solvent-free microwave-assisted coupling reduces reaction times to minutes (e.g., 5–7 minutes) and increases yields to >80% by uniformly distributing thermal energy[6].

Step-by-Step Methodology:

-

Preparation: Mix 1.0 mmol of per-O-acetylated β -D-glucopyranosyl isothiocyanate with 1.0 mmol of the target substituted amine (e.g., 2-amino-4,6-diarylpyrimidine) in a quartz microwave vessel[6].

-

Irradiation: Apply microwave irradiation (approx. 150-300 W) under solvent-free conditions for 5 to 7 minutes[6].

-

Validation Checkpoint 1 (TLC): Monitor the reaction completion via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:2) solvent system. The disappearance of the isothiocyanate spot validates the coupling.

-

Purification: Recrystallize the crude product from hot ethanol to yield the protected thiourea.

-

Deprotection (Zemplén conditions): Suspend the product in dry methanol and add a catalytic amount of sodium methoxide (NaOMe) to remove the O-acetyl groups, yielding the fully unprotected β -D-glucopyranosyl thiourea[7].

-

Validation Checkpoint 2 (NMR): Confirm the β -anomeric configuration via 1 H-NMR. The anomeric proton ( H−1 ) should appear as a doublet with a large coupling constant ( J1,2≈8.5−9.5 Hz), confirming the trans-diaxial orientation.

Protocol B: In Vitro GPb Kinetic Assay

Rationale: GPb activity is measured in the direction of glycogen synthesis by continuously monitoring the release of inorganic phosphate ( Pi ), or via a coupled enzyme system tracking NADPH formation at 340 nm.

Step-by-Step Methodology:

-

Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, and 2.5 mM MgCl2 .

-

Enzyme Preparation: Reconstitute rabbit muscle GPb to a final concentration of 2 μ g/mL in the assay buffer.

-

Compound Incubation: Pre-incubate GPb with varying concentrations of the synthesized β -D-glucopyranosyl thiourea (0.1 μ M to 1000 μ M) for 15 minutes at 30°C to allow equilibrium binding.

-

Reaction Initiation: Add 1 mM AMP (allosteric activator), 2 mg/mL glycogen, and varying concentrations of glucose-1-phosphate (Glc-1-P) (1 to 10 mM).

-

Spectrophotometric Monitoring: Use a coupled enzyme system (Phosphoglucomutase and Glucose-6-phosphate dehydrogenase). Measure the reduction of NADP + to NADPH at 340 nm continuously for 10 minutes.

-

Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using positive controls (e.g., known inhibitor FR258900[1]) and DMSO vehicle controls. A Z' > 0.5 validates the assay's robustness for high-throughput screening.

-

Data Analysis: Plot the initial velocities ( v0 ) against[Glc-1-P] using Michaelis-Menten kinetics. A Lineweaver-Burk plot intersecting at the y-axis confirms competitive inhibition.

Visualizing the Experimental Workflow

Diagram 2: High-throughput screening and validation workflow for enzyme inhibitors.

Conclusion & Translational Outlook

The rational design of β -D-glucopyranosyl thiourea derivatives represents a highly targeted approach to diabetes management. By exploiting the dual hydrogen-bonding capacity of the thiourea linker and the structural fidelity of the glycomimetic core, researchers can achieve potent, competitive inhibition of critical metabolic enzymes[4][5]. Future optimization should focus on enhancing the oral bioavailability of these hydrophilic compounds—potentially utilizing cyclodextrin inclusion complexes (e.g., HP- β -CyD) to improve intestinal absorption[8].

References

-

EvitaChem. "Buy N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea (EVT-12242113) - EvitaChem". Source: EvitaChem. URL: 4

-

ResearchGate. "Structure-Activity Relationships of Glycogen Phosphorylase Inhibitor FR258900 and Its Analogues: A Combined Synthetic, Enzyme Kinetics, and Computational Study". Source: ResearchGate. URL:1

-

ResearchGate. "Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors. Part 2: Synthesis and structure-activity relationships of 2-cyano and 2-hydroxy thiazolidenebenzenesulfonamide derivatives". Source: ResearchGate. URL: 2

-

ResearchGate. "Synthesis and characterization of new aromatic aldehyde/ketone 4-(beta-D-glucopyranosyl)thiosemicarbazones". Source: ResearchGate. URL: 5

-

ResearchGate. "Synthesis of N-tetra-O-acetyl-beta-D-glucopyranosyl-N '-(4 ',6 '-diarylpyrimidin-2 '-yl)thioureas". Source: ResearchGate. URL: 6

-

ResearchGate. "Small molecule glycoconjugates with anticancer activity". Source: ResearchGate. URL:7

-

ResearchGate. "Prominent Solubilizing Effect of 2-Hydroxypropyl-β-cyclodextrin on a...". Source: ResearchGate. URL: 8

Sources

Synthesis of N-beta-d-glucopyranosyl-N'-substituted thioureas

Application Note & Protocol: High-Efficiency Synthesis of N-β-D-Glucopyranosyl-N′-Substituted Thioureas

Executive Summary & Scientific Context

N-β-D-glucopyranosyl-N′-substituted thioureas represent a highly versatile class of neoglycoconjugates with profound applications in modern drug discovery. The thiourea moiety serves as a robust, hydrogen-bond-donating linker that effectively bridges pharmacophores—such as pyrimidines or benzenesulfonamides—with a carbohydrate scaffold. This structural combination is highly valued because the carbohydrate tail decreases non-specific membrane permeability while increasing aqueous solubility, a strategy successfully employed in the design of selective Carbonic Anhydrase (CA) IX inhibitors[1] and broad-spectrum antimicrobial agents against Staphylococcus epidermidis and Candida albicans[2][3].

This application note provides a comprehensive, self-validating methodology for synthesizing these compounds, contrasting conventional conductive heating with advanced solvent-free microwave dielectric heating.

Mechanistic Rationale & Pathway Dynamics

As a fundamental principle of carbohydrate synthetic chemistry, controlling the anomeric stereochemistry and preventing unwanted side reactions at the numerous hydroxyl groups is paramount.

-

The Isothiocyanate Anchor: The most reliable synthetic route utilizes a per-O-acetylated glucopyranosyl isothiocyanate intermediate. By fully protecting the sugar with acetyl groups, we prevent intramolecular cyclization (e.g., the formation of cyclic thiocarbamates)[4]. The isothiocyanate is generated by reacting glycosyl bromide with a thiocyanate salt. Because the thiocyanate anion is ambidentate, initial kinetic attack may occur via the sulfur atom; however, the system rapidly isomerizes under thermodynamic control to the more stable N-linked isothiocyanate (-N=C=S)[1].

-

Dielectric vs. Conductive Heating: The coupling of the isothiocyanate with an amine to form the thiourea bridge can be achieved via two distinct thermodynamic pathways. Conventional heating relies on conductive energy transfer through a solvent (e.g., refluxing dioxane), which requires 8–10 hours and exposes the anomeric center to thermal degradation[2][3]. In contrast, solvent-free microwave irradiation utilizes dielectric heating. The microwave field directly excites the highly polar isothiocyanate and amine molecules, drastically lowering the activation energy barrier. This localized superheating accelerates the coupling to mere minutes and suppresses the formation of thermal byproducts[2].

-

Global Deprotection: The final step requires the selective removal of the O-acetyl protecting groups without cleaving the newly formed thiourea linkage. This is achieved via Zemplén deacetylation using catalytic sodium methoxide in methanol. The massive molar excess of methanol drives the transesterification forward, yielding the fully unprotected, biologically active thiourea[1].

Workflow Visualization

Fig 1: Synthetic workflow for N-β-D-Glucopyranosyl-N'-substituted thioureas via isothiocyanate.

Quantitative Analysis of Coupling Methodologies

To guide experimental design, the following table summarizes the operational parameters and outcomes of the two primary coupling methodologies based on validated literature data[2][3].

| Parameter | Conventional Heating[2][3] | Microwave-Assisted (Solvent-Free)[2][3] |

| Energy Transfer Mechanism | Conductive (Solvent-mediated) | Dielectric (Direct molecular excitation) |

| Reaction Medium | Anhydrous Dioxane / Acetonitrile | None (Neat / Solid-state) |

| Operating Temperature | 101 °C (Reflux) | ~90 °C (Microwave controlled) |

| Reaction Time | 8 – 10 hours | 2 – 5 minutes |

| Average Yield | 60% – 75% | 85% – 95% |

| Purity Profile | Moderate (prone to thermal byproducts) | High (clean conversion, no solvent artifacts) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next phase unless the analytical checkpoints confirm the structural integrity of the intermediate.

Phase 1: Preparation of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate

-

Reagent Mixing: Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (10.0 mmol) in dry acetone (50 mL). Add potassium thiocyanate (KSCN) (30.0 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB) to facilitate phase transfer[1].

-

Reaction: Stir the suspension vigorously at room temperature for 4–6 hours under an inert argon atmosphere.

-

Workup: Filter the precipitated potassium bromide (KBr) salts. Concentrate the filtrate in vacuo, dissolve the residue in dichloromethane (DCM), and wash with water to remove excess KSCN. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield a white solid.

-

Validation Checkpoint 1: Perform FTIR spectroscopy on the crude solid. You must observe a strong, broad absorption band at ~2110 cm⁻¹ , which is the definitive signature of the -N=C=S stretch. If this peak is absent, the substitution has failed.

Phase 2: Thiourea Coupling (Select Route A or Route B)

Route A: Microwave-Assisted Solvent-Free Coupling (Recommended)

-

Preparation: In an agate mortar, thoroughly grind the peracetylated isothiocyanate (5.0 mmol) with the target primary amine (e.g., substituted 2-amino-4,6-diarylpyrimidine) (5.0 mmol) until a fine, homogeneous powder is formed[2][3].

-

Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate in a dedicated laboratory microwave reactor at 300 W (maintaining internal temperature ~90 °C) for 2 to 5 minutes[2].

-

Purification: Cool the melt to room temperature. Recrystallize the crude product directly from hot ethanol.

Route B: Conventional Conductive Heating

-

Preparation: Dissolve the isothiocyanate (5.0 mmol) and the target amine (5.0 mmol) in 30 mL of anhydrous dioxane or acetonitrile[1][2].

-

Reaction: Heat the mixture to reflux (approx. 101 °C for dioxane) and stir continuously for 8 to 10 hours[2].

-

Purification: Cool to room temperature, concentrate the solvent in vacuo, and purify the residue via silica gel column chromatography (Hexane:Ethyl Acetate gradients).

Validation Checkpoint 2: Analyze the purified protected thiourea. FTIR must show the complete disappearance of the 2110 cm⁻¹ peak . New bands must appear at ~1530–1550 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch). TLC should confirm a single spot with a lower Rf value than the starting isothiocyanate.

Phase 3: Global Deprotection (Zemplén Deacetylation)

-

Reaction: Suspend the protected thiourea (2.0 mmol) in absolute methanol (20 mL). Add a freshly prepared solution of 0.1 M sodium methoxide (NaOMe) in methanol dropwise until the pH reaches 9–10[1].

-

Stirring: Stir the mixture at room temperature for 2–4 hours. As the acetyl groups are cleaved, the initially insoluble protected thiourea will gradually dissolve into the methanolic solution.

-

Neutralization: Neutralize the reaction mixture with strongly acidic cation-exchange resin (e.g., Amberlite IR-120 H⁺ form) until the pH is strictly 7.0. Filter off the resin.

-

Isolation: Concentrate the filtrate in vacuo to afford the pure, O-unprotected N-β-D-glucopyranosyl-N'-substituted thiourea.

-

Validation Checkpoint 3: Conduct ¹H-NMR spectroscopy (in D₂O or DMSO-d₆). The spectrum must show the complete absence of sharp singlet peaks at δ 1.9–2.1 ppm (corresponding to the acetyl CH₃ groups). The physical properties of the compound will also validate the step: the product should now be highly soluble in water and insoluble in non-polar organic solvents.

References

- Microwave-Assisted Synthesis of N-Tetra-O-Acetyl-β-D- Glucopyranosyl-N'-(4',6'-Diarylpyrimidine-2' - Sciforum URL

- Simple and Efficient Synthesis of O-Unprotected Glycosyl Thiourea and Isourea Derivatives from Glycosylamines.

- Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC URL

- Synthesis of N-tetra-O-acetyl-β-d-glucopyranosyl-N′-(4′,6...

Sources

Application Note: Microwave-Assisted Synthesis of Glucopyranosyl Thioureas

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly efficient, self-validating protocol for the synthesis of biologically active glucopyranosyl thioureas using solvent-free microwave-assisted organic synthesis (MAOS).

Introduction & Mechanistic Insights

Glucopyranosyl thioureas represent a privileged structural motif in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. Traditionally, the synthesis of these glycoconjugates relies on the nucleophilic addition of an amine to a glycosyl isothiocyanate. However, conventional conductive heating methods (e.g., refluxing in anhydrous dioxane) are plagued by prolonged reaction times (8–12 hours), thermal degradation of the labile carbohydrate moiety, and moderate yields.

Microwave-assisted organic synthesis (MAOS) has fundamentally optimized this workflow. By leveraging dielectric heating under solvent-free conditions, researchers can drastically accelerate reaction kinetics and improve yields while adhering to green chemistry principles [1].

The Causality of Microwave Efficiency

In conventional synthesis, energy is transferred via thermal conduction and convection, creating a temperature gradient that can lead to localized overheating and byproduct formation (such as anomerization or deacetylation). Conversely, microwave irradiation directly interacts with the molecular dipoles of the per-O-acetylated glucopyranosyl isothiocyanate and the amine. The rapid alignment and relaxation of these dipoles in the oscillating electromagnetic field generate instantaneous, volumetric heating. This targeted energy transfer drastically lowers the activation energy barrier for the nucleophilic attack of the amine on the electron-deficient isothiocyanate carbon, driving the reaction to completion in minutes rather than hours[2].

Comparison of conventional thermal transfer versus microwave dielectric heating mechanisms.

Experimental Protocol: Solvent-Free Microwave Synthesis

Self-Validating Design: This protocol incorporates strict physical mixing parameters, in-process TLC monitoring, and post-reaction spectroscopic validation to ensure the integrity of the β -anomeric configuration.

Materials & Reagents

-

Electrophile: 2,3,4,6-Tetra-O-acetyl- β -D-glucopyranosyl isothiocyanate (1.0 equiv)

-

Nucleophile: Substituted amine (e.g., 2-amino-4,6-diarylpyrimidine) (1.1 equiv)

-

Equipment: Dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of precise wattage and temperature control.

Step-by-Step Methodology

-

Solid-State Trituration (Preparation): In an agate mortar, thoroughly triturate the per-O-acetylated glucopyranosyl isothiocyanate (1.0 mmol) with the substituted amine (1.1 mmol) until a homogeneous fine powder is achieved.

-

Causality: Intimate physical mixing is critical in solvent-free MAOS to maximize the interfacial contact area between the solid reactants. Because there is no solvent to act as a heat transfer medium, uniform particle distribution is required to prevent "hot spots" during dielectric heating.

-

-

Microwave Irradiation (Coupling): Transfer the triturated mixture to a microwave-transparent quartz or glass vial. Seal the vial and irradiate at a constant power of 100–120 W . Maintain the internal temperature at 90–100 °C for 3 to 5 minutes .

-

Causality: Capping the microwave power at 120 W prevents the thermal cleavage of the labile O-acetyl protecting groups on the pyranose ring, ensuring the structural integrity of the carbohydrate donor [3].

-

-

In-Process Monitoring: Cool the vial rapidly to room temperature using a stream of compressed air (built into most modern microwave reactors). Dissolve a micro-aliquot of the crude melt in dichloromethane (DCM) and perform Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The complete disappearance of the high-R f isothiocyanate spot indicates successful conversion.

-

Crystallization & Purification: Dissolve the crude product in a minimal volume of hot ethanol. Allow the solution to cool slowly to 4 °C to induce crystallization. Filter the precipitate under a vacuum and wash it with ice-cold ethanol to afford the pure N-glucopyranosyl thiourea.

-

Spectroscopic Validation: Confirm the retention of the β -configuration via 1 H-NMR (in DMSO- d6 or CDCl 3 ). The anomeric proton ( H−1′ ) must appear as a distinct triplet or doublet with a large coupling constant ( J1,2≈8.5−9.5 Hz). This large J -value confirms the trans-diaxial relationship between H−1′ and H−2′ , validating that no anomerization occurred during microwave heating.

Workflow for the microwave-assisted nucleophilic addition yielding glucopyranosyl thioureas.

Data Presentation & Comparative Analysis

The transition from conventional reflux to solvent-free microwave irradiation yields a dramatic improvement in both reaction kinetics and overall isolated yield. Table 1 summarizes the empirical advantages observed when synthesizing diarylpyrimidine-substituted glucopyranosyl thioureas.

Table 1: Comparative Efficiency of Conventional vs. Microwave-Assisted Synthesis

| Compound (Amine Derivative) | Conventional Heating (Dioxane, Reflux) | Microwave-Assisted (Solvent-Free, 100°C) | Performance Gain |

| 4,6-Diphenylpyrimidin-2-amine | 8 hours (Yield: 65%) | 4.0 minutes (Yield: 88%) | +23% Yield, 120x Faster |

| 4-(4-Chlorophenyl)-6-phenyl... | 9 hours (Yield: 62%) | 4.5 minutes (Yield: 85%) | +23% Yield, 120x Faster |

| 4-(4-Methoxyphenyl)-6-phenyl... | 10 hours (Yield: 58%) | 5.0 minutes (Yield: 82%) | +24% Yield, 120x Faster |

(Note: Data parameters adapted from standard literature benchmarks for the synthesis of N-tetra-O-acetyl- β -D-glucopyranosyl-N′-(4′,6′-diarylpyrimidin-2′-yl)thioureas )

References

-

Title: Synthesis of N-tetra-O-acetyl- β -D-glucopyranosyl-N′-(4′,6′-diarylpyrimidin-2′-yl)thioureas Source: Carbohydrate Research, 344(17), 2399-2405 (2009). URL: [Link]

-

Title: Microwave-assisted synthesis of 2(1H)-pyridones and their glucosides as cell proliferation inhibitors Source: Nucleosides, Nucleotides and Nucleic Acids, 30(2), 120-134 (2011). URL: [Link]

-

Title: Chemical Glycosylations in Water and Aqueous Media Source: Chemical Reviews, 121(8), 4631–4697 (2020). URL: [Link]